

# Trofosfamide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trofosfamide

Cat. No.: B1681587

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An In-Depth Technical Guide to **Trofosfamide** for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Trofosfamide** is an oxazaphosphorine alkylating agent with demonstrated antitumor activity. As a prodrug, it undergoes metabolic activation to its cytotoxic metabolites, which exert their effects through DNA alkylation, leading to apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Trofosfamide**. It further details experimental protocols for its synthesis, analysis, and evaluation of its biological activity, and presents key quantitative data from clinical studies.

## Chemical Structure and Properties

**Trofosfamide** is a synthetic derivative of cyclophosphamide. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ <sup>5</sup> -oxazaphosphinan-2-amine[1]
CAS Number	22089-22-1[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> Cl <sub>3</sub> N <sub>2</sub> O <sub>2</sub> P[1][2][3]
SMILES	C1CN(P(=O)(OC1)N(CCCI)CCCI)CCCI[1]
InChI Key	UMKFEPPTGMDVMI-UHFFFAOYSA-N[1][2]

### Physicochemical Properties

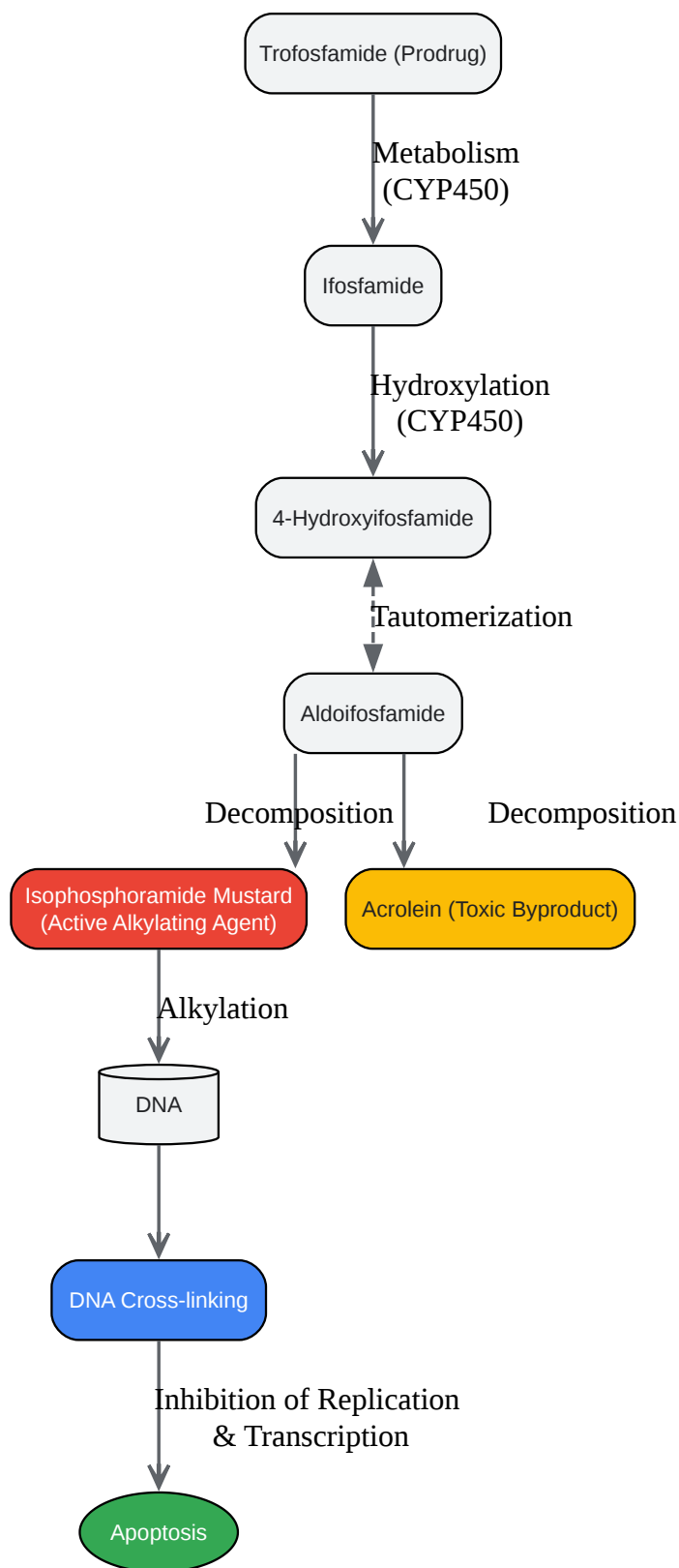
Property	Value	Source
Molecular Weight	323.58 g/mol	[2][3]
Appearance	Solid powder	[2]
Melting Point	50-51 °C	[4]
Solubility	DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 10 mg/mL	[5]
LD <sub>50</sub> (i.p. in mice)	212 mg/kg	[4]

## Mechanism of Action

**Trofosfamide** is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its cytotoxic effects.[6][7] The activation pathway involves its conversion to ifosfamide, which is then hydroxylated to 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide. The decomposition of aldoifosfamide yields the ultimate cytotoxic agent, isophosphoramidate mustard, and a byproduct, acrolein.[7]

Isophosphoramidate mustard is a bifunctional alkylating agent that forms covalent bonds with nucleophilic sites on DNA bases. This leads to the formation of inter- and intrastrand DNA

cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6][7]



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- To cite this document: BenchChem. [Trofosfamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681587#trofosfamide-chemical-structure-and-properties]

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